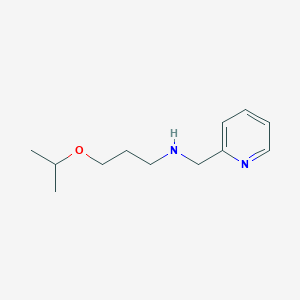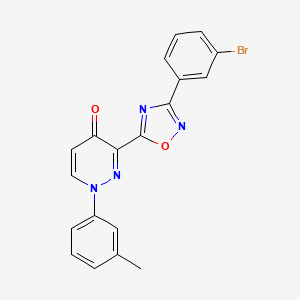
(3-Isopropoxy-propyl)-pyridin-2-ylmethyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
(3-Isopropoxy-propyl)-pyridin-2-ylmethyl-amine has a wide range of applications in scientific research. It has been used in the study of enzyme kinetics, drug metabolism, and drug transport. It has also been used in the study of the structure and function of proteins and other biomolecules. In addition, this compound has been used in the development of new drugs and the evaluation of existing drugs.
Wirkmechanismus
The mechanism of action of (3-Isopropoxy-propyl)-pyridin-2-ylmethyl-amine is not fully understood. However, it is believed to interact with proteins and other biomolecules in a number of ways. It is thought to interact with enzymes and other proteins by forming hydrogen bonds and other electrostatic interactions. It is also believed to interact with cell membranes, allowing it to cross the cell membrane and interact with intracellular proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to interact with a number of proteins and enzymes, including cytochrome P450 and other enzymes involved in drug metabolism. In addition, it has been shown to interact with cell membranes, allowing it to cross the cell membrane and interact with intracellular proteins.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Isopropoxy-propyl)-pyridin-2-ylmethyl-amine has a number of advantages for laboratory experiments. It is highly soluble in water, making it easy to work with in aqueous solutions. It is also non-toxic and has low volatility, making it safe to use in laboratory experiments. Furthermore, it is relatively inexpensive, making it an attractive option for researchers on a budget. However, it is important to note that this compound is not stable in the presence of strong acids and bases, and should be handled with care in these conditions.
Zukünftige Richtungen
There are a number of potential future directions for research involving (3-Isopropoxy-propyl)-pyridin-2-ylmethyl-amine. One potential area of research is the development of new drugs and drug delivery systems that utilize the compound. Another potential area of research is the study of the structure and function of proteins and other biomolecules in the presence of this compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to new insights into drug metabolism and drug transport. Finally, further research into the mechanism of action of this compound could lead to new insights into how drugs interact with proteins and other biomolecules.
Synthesemethoden
(3-Isopropoxy-propyl)-pyridin-2-ylmethyl-amine can be synthesized using a variety of methods. One of the most common methods involves the reaction of isopropyl alcohol and pyridine in the presence of a strong base, such as sodium hydroxide. This reaction results in the formation of a pyridinium salt, which can then be reacted with methyl amine to produce this compound. Another method involves the reaction of isopropyl alcohol and pyridine in the presence of a strong acid, such as hydrochloric acid. This reaction produces a pyridine hydrochloride salt, which can then be reacted with methyl amine to produce this compound.
Eigenschaften
IUPAC Name |
3-propan-2-yloxy-N-(pyridin-2-ylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-11(2)15-9-5-7-13-10-12-6-3-4-8-14-12/h3-4,6,8,11,13H,5,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIAQPLPXUNNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-4-methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2949971.png)



![(2E)-1-(4-Methylphenyl)-3-{4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-en-1-one](/img/structure/B2949978.png)

![3-(4-chlorophenyl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2949981.png)



![5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2949986.png)

![N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2949990.png)
![3-methyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2949991.png)